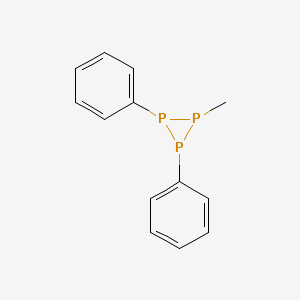

Methyl(diphenyl)triphosphirane

Description

Methyl(diphenyl)triphosphirane is an organophosphorus compound featuring a three-membered phosphorus ring (triphosphirane core) substituted with a methyl group and two phenyl groups. For example, dispirophosphazenes are prepared by reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) in the presence of triethylamine, followed by purification via column chromatography . This suggests that this compound may be synthesized through similar multi-step reactions, leveraging phosphazene intermediates and tailored amine reagents.

Properties

CAS No. |

64557-81-9 |

|---|---|

Molecular Formula |

C13H13P3 |

Molecular Weight |

262.16 g/mol |

IUPAC Name |

1-methyl-2,3-diphenyltriphosphirane |

InChI |

InChI=1S/C13H13P3/c1-14-15(12-8-4-2-5-9-12)16(14)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

ZJNVYPPGHXGQEQ-UHFFFAOYSA-N |

Canonical SMILES |

CP1P(P1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)triphosphirane typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the chlorophosphine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)triphosphirane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

Substitution: It can participate in nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: The major product of oxidation is the phosphine oxide.

Substitution: The products depend on the nature of the nucleophile used in the reaction.

Scientific Research Applications

Methyl(diphenyl)triphosphirane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications.

Mechanism of Action

The mechanism of action of Methyl(diphenyl)triphosphirane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methyl group in Methyl(diphenyl)triphosphirane likely enhances steric protection of the reactive triphosphirane core compared to chlorinated analogs, which may exhibit higher reactivity due to electron-withdrawing Cl substituents .

- Synthetic Complexity : Dispirophosphazenes require multi-day reactions in THF with rigorous purification, suggesting that this compound synthesis may also demand prolonged reaction times and precise stoichiometry .

Reactivity and Toxicity Comparisons

Table 2: Reactivity and Toxicity of Chlorinated vs. Non-Chlorinated Analogs

Key Observations :

- Chlorination generally increases toxicity in organic compounds, as seen in chlorinated benzene derivatives . This compound, lacking chlorine, may exhibit lower biological activity, making it safer for industrial applications.

- Diphenylamine analogs like thyroxine demonstrate that aryl substituents can confer bioactivity without inherent toxicity, suggesting this compound’s diphenyl groups might stabilize the compound without adverse effects .

Comparison with Diphenyl-Containing Compounds

Table 3: Diphenyl Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.